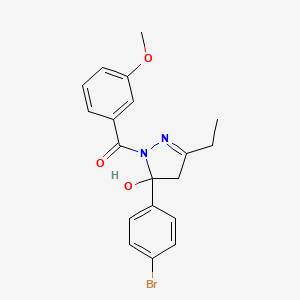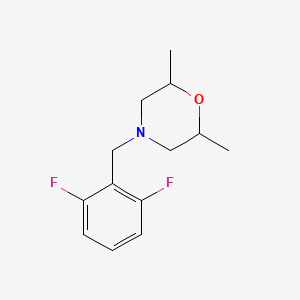
5-(3-nitrobenzoyl)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-nitrobenzoyl)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione, commonly known as NBFI, is a chemical compound that has gained significant attention in scientific research. It has been shown to have potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry.
Mecanismo De Acción
The mechanism of action of NBFI is not fully understood. However, it has been shown to inhibit the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death, making NBFI a potential anticancer agent. NBFI has also been shown to modulate the immune system by inhibiting the production of cytokines and chemokines.
Biochemical and Physiological Effects
NBFI has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that NBFI has anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
In vivo studies have demonstrated that NBFI has potential as an anticancer agent. It has been shown to inhibit tumor growth in mouse models of breast and lung cancer. It has also been shown to have immunomodulatory effects in mouse models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of NBFI is its versatility. It can be used in a range of applications, from anticancer agents to materials science. Another advantage is its high purity and yield, which makes it ideal for laboratory experiments.
One limitation of NBFI is its toxicity. It has been shown to be toxic to some normal cells, which may limit its potential as an anticancer agent. Another limitation is its limited solubility in water, which may make it difficult to use in some applications.
Direcciones Futuras
There are many future directions for the study of NBFI. One area of research is the development of new anticancer agents based on NBFI. Another area of research is the development of new materials with unique optical and electronic properties. In addition, the use of NBFI as a chiral selector for the separation of enantiomers could be further explored. Finally, the mechanism of action of NBFI could be further studied to better understand its potential applications.
Métodos De Síntesis
The synthesis of NBFI involves the condensation of 3-nitrobenzoyl chloride and tetrahydro-2-furanylmethylamine, followed by cyclization with phthalic anhydride. The resulting product is then purified through recrystallization to obtain pure NBFI. This synthesis method has been optimized to yield high purity and high yield of NBFI.
Aplicaciones Científicas De Investigación
NBFI has been extensively studied for its potential application in various fields. In medicinal chemistry, NBFI has been shown to have anticancer activity by inhibiting the enzyme topoisomerase II. It has also been investigated for its potential as an anti-inflammatory agent and as a modulator of the immune system.
In materials science, NBFI has been used as a fluorescent probe for the detection of metal ions. It has also been incorporated into polymer matrices to create materials with unique optical and electronic properties.
In analytical chemistry, NBFI has been used as a chiral selector for the separation of enantiomers. It has also been used as a pH indicator and as a fluorescent probe for the detection of amino acids.
Propiedades
IUPAC Name |
5-(3-nitrobenzoyl)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c23-18(12-3-1-4-14(9-12)22(26)27)13-6-7-16-17(10-13)20(25)21(19(16)24)11-15-5-2-8-28-15/h1,3-4,6-7,9-10,15H,2,5,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLJUBSNTYUYNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5752944 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-phenylethyl)piperidine](/img/structure/B5059283.png)
![2-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B5059289.png)
![1-cyclohexyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5059295.png)
![5-{[5-(4-morpholinyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5059304.png)

![N-ethyl-3-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2-furamide](/img/structure/B5059319.png)
![4-[2-(allyloxy)-5-chlorobenzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5059320.png)
![2-{[6-(4-methoxyphenoxy)hexyl]amino}ethanol](/img/structure/B5059339.png)

![4-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-N-isopropyl-3-methylbenzenesulfonamide](/img/structure/B5059348.png)
![[3-(1,3-benzothiazol-2-ylthio)propyl]diethylamine oxalate](/img/structure/B5059355.png)


![[1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5059396.png)